molecular formula C11H13ClN2O2 B3363709 3-(2-chloroacetamido)-N,N-dimethylbenzamide CAS No. 1049604-97-8

3-(2-chloroacetamido)-N,N-dimethylbenzamide

Cat. No.: B3363709
CAS No.: 1049604-97-8
M. Wt: 240.68 g/mol
InChI Key: CAPONPDCOFTECB-UHFFFAOYSA-N
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Description

3-(2-chloroacetamido)-N,N-dimethylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloroacetamido group attached to a benzamide core, with two methyl groups on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetamido)-N,N-dimethylbenzamide typically involves the reaction of 3-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylamine to yield the final product. The reaction conditions often include:

    Solvent: Dry benzene or dichloromethane

    Temperature: Room temperature to reflux

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetamido)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions, particularly at the amide and aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 3-aminobenzoic acid and N,N-dimethylamine.

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced amide derivatives.

Scientific Research Applications

3-(2-chloroacetamido)-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to bacterial resistance and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by binding to key regulatory proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroacetamido)benzoic acid
  • 3-(2-morpholinoacetamido)-N-(1,4-dihydro-4-oxoquinazolin-6-yl)benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

3-(2-chloroacetamido)-N,N-dimethylbenzamide stands out due to its specific structural features, such as the presence of both chloroacetamido and N,N-dimethyl groups. These features confer unique reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-4-3-5-9(6-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPONPDCOFTECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242992
Record name 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049604-97-8
Record name 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049604-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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